Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)-
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Overview
Description
Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanone group bonded to a 6-chloropyrazinyl and a 4-methoxyphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)- typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)- may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The pathways involved can include inhibition of cell signaling cascades or disruption of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-methoxyphenyl)phenyl-: Similar structure but lacks the chloropyrazinyl group.
(4-Chlorophenyl)(4-methoxyphenyl)methanone: Similar but with a different substitution pattern on the aromatic rings.
Uniqueness
Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)- is unique due to the presence of both the 6-chloropyrazinyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
CAS No. |
850221-69-1 |
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Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
(6-chloropyrazin-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-9-4-2-8(3-5-9)12(16)10-6-14-7-11(13)15-10/h2-7H,1H3 |
InChI Key |
POKCNFNSVQMYCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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